molecular formula C13H9FN2 B1295006 2-(4-Fluorophenyl)-1H-benzimidazole CAS No. 324-27-6

2-(4-Fluorophenyl)-1H-benzimidazole

Cat. No. B1295006
CAS RN: 324-27-6
M. Wt: 212.22 g/mol
InChI Key: FPWUSPPQEHBWHC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-benzimidazole (2-FPB) is a heterocyclic compound belonging to the benzimidazole family. It is an important pharmaceutical intermediate, used in the synthesis of various drugs. 2-FPB is a versatile compound that has been used in various scientific research applications and is of particular interest to organic chemists due to its ability to form a variety of useful derivatives.

Scientific Research Applications

Microwave-Assisted Synthesis

Getvoldsen et al. (2004) explored the microwave-assisted synthesis of 2-([4-18F]fluorophenyl)benzimidazole, a potential building block for various endogenous and pharmaceutical compounds. The study optimized the reaction conditions using a range of solvents, catalysts, and heating methods (Getvoldsen, Fredriksson, Elander, & Stone-Elander, 2004).

Antibacterial and Antioxidant Activity

Tumosienė et al. (2018) synthesized a series of benzimidazole derivatives, including those with 2-(4-fluorophenyl)benzimidazole, showing high antibacterial and antioxidant activities. These compounds were effective against various bacterial strains and demonstrated significant antioxidant properties (Tumosienė, Peleckis, Jonuškienė, Vaickelionienė, Kantminienė, Šiugždaitė, Beresnevičius, & Mickevičius, 2018).

Luminescence Enhancement by ZnO Nanocrystals

Karunakaran, Jayabharathi, and Jayamoorthy (2013) studied the interaction of 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with ZnO nanocrystals. This interaction enhanced the luminescence of the benzimidazole-based receptor, showing potential applications in optical materials and sensors (Karunakaran, Jayabharathi, & Jayamoorthy, 2013).

Terahertz Fingerprint Spectra

Song et al. (2018) conducted a comprehensive study on the terahertz fingerprint spectra of 2-(4-fluorophenyl)benzimidazole. They observed notable differences in the spectra compared to similar compounds, which could be useful in pharmaceutical analysis and material characterization (Song, Yang, Liu, Shen, Hu, & Su, 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWUSPPQEHBWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186109
Record name 1H-Benzimidazole, 2-(4-fluorophenyl)-
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Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

324-27-6
Record name 2-(4-Fluorophenyl)benzimidazole
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Record name 1H-Benzimidazole, 2-(4-fluorophenyl)-
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Record name 324-27-6
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Record name 1H-Benzimidazole, 2-(4-fluorophenyl)-
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Record name 2-(4-Fluoro-phenyl)-1H-benzoimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2-(4-Fluorophenyl)-1H-benzimidazole?

A1: 2-(4-Fluorophenyl)-1H-benzimidazole (C13H9FN2) is composed of a benzimidazole ring system linked to a benzene ring substituted with a fluorine atom at the para position. The dihedral angle between these two ring systems is 29.2° []. This structural information is crucial for understanding the compound's interactions and potential applications.

Q2: How does the structure of 2-(4-Fluorophenyl)-1H-benzimidazole influence its sorption behavior in soil?

A2: While the provided research doesn't directly investigate the sorption mechanism, it highlights that 2-(4-Fluorophenyl)-1H-benzimidazole exhibits sorption to soil []. The presence of nitrogen atoms in the benzimidazole ring can potentially facilitate interactions with soil components like organic matter through hydrogen bonding. Further research is needed to elucidate the specific interactions between this compound and soil constituents.

Q3: What are the crystallographic characteristics of 2-(4-Fluorophenyl)-1H-benzimidazole?

A3: Crystallographic studies reveal that 2-(4-Fluorophenyl)-1H-benzimidazole molecules are linked together by intermolecular N—H⋯N hydrogen bonds, forming infinite chains parallel to the b axis within the crystal lattice []. This organized arrangement provides insights into the compound's solid-state properties.

Q4: What is known about the antifungal activity of 2-(4-Fluorophenyl)-1H-benzimidazole and its derivatives?

A4: Research indicates that 2-(4-Fluorophenyl)-1H-benzimidazole demonstrates antifungal activity, causing a 35% inhibition of Aspergillus flavus []. Furthermore, a structurally similar derivative, N-(1H-benzimidazol-2-ylmethyl) acetamide (ABNZ), exhibited even greater antifungal activity, inhibiting Microsporum canis and Fusarium solani by 40% []. This suggests that the benzimidazole core structure, particularly with modifications at the 2-position, holds promise for antifungal drug development. Further research is necessary to determine the mechanism of action and explore the structure-activity relationship in more detail.

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